molecular formula C5H2BrIOS B13474420 5-Bromo-3-iodothiophene-2-carbaldehyde

5-Bromo-3-iodothiophene-2-carbaldehyde

Cat. No.: B13474420
M. Wt: 316.94 g/mol
InChI Key: ATJNENSHZDFVRN-UHFFFAOYSA-N
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Description

5-Bromo-3-iodothiophene-2-carbaldehyde: is a heterocyclic compound that contains both bromine and iodine atoms attached to a thiophene ring. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science . The presence of both bromine and iodine in the molecule makes it a valuable intermediate for various chemical reactions and synthesis pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-iodothiophene-2-carbaldehyde typically involves the bromination and iodination of thiophene derivatives. One common method includes the bromination of 3-iodothiophene-2-carbaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-iodothiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodothiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The presence of bromine and iodine atoms can enhance the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

  • 5-Bromo-2-thiophenecarboxaldehyde
  • 3-Bromo-5-iodothiophene-2-carbaldehyde
  • 5-Iodo-2-thiophenecarboxaldehyde

Comparison: 5-Bromo-3-iodothiophene-2-carbaldehyde is unique due to the presence of both bromine and iodine atoms on the thiophene ring, which provides distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of substitution and coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C5H2BrIOS

Molecular Weight

316.94 g/mol

IUPAC Name

5-bromo-3-iodothiophene-2-carbaldehyde

InChI

InChI=1S/C5H2BrIOS/c6-5-1-3(7)4(2-8)9-5/h1-2H

InChI Key

ATJNENSHZDFVRN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1I)C=O)Br

Origin of Product

United States

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